Spiro(3.4)oct-5-ene

Description

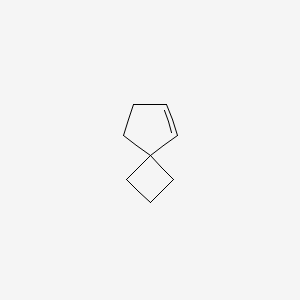

Spiro(3.4)oct-5-ene (C₈H₁₂) is a bicyclic hydrocarbon featuring a unique spirocyclic architecture where a four-membered ring and a five-membered ring share a single bridgehead carbon atom (Figure 1). Its IUPAC name is spiro[3.4]oct-5-ene, with a molecular weight of 108.18 g/mol. Key structural identifiers include:

Structure

3D Structure

Properties

CAS No. |

14783-50-7 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

spiro[3.4]oct-7-ene |

InChI |

InChI=1S/C8H12/c1-2-5-8(4-1)6-3-7-8/h1,4H,2-3,5-7H2 |

InChI Key |

GSTBLMRSOPHVLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(C1)CCC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro(3.4)oct-5-ene can be synthesized through various methods, including cycloaddition reactions and cyclization processes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions typically require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of spiro(3.4)oct-5-ene may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The specific methods can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions

Spiro(3.4)oct-5-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced spirocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spirocyclic compounds, while reduction can produce fully saturated spirocyclic derivatives .

Scientific Research Applications

Organic Synthesis

Versatile Intermediate

Spiro(3.4)oct-5-ene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through functionalization reactions, making it a valuable building block in organic synthesis.

Synthetic Routes

Research has documented several synthetic routes to produce spiro(3.4)oct-5-ene, optimizing yield and purity. For example, methods such as pinacol rearrangement and cycloaddition reactions have been explored to enhance accessibility for further study .

Materials Science

Polymer Chemistry

The structural characteristics of spiro(3.4)oct-5-ene make it suitable for use in polymer chemistry. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability.

Functional Materials

Spiro compounds, including spiro(3.4)oct-5-ene, are being investigated for their potential in creating functional materials such as sensors and catalysts due to their unique electronic properties.

Medicinal Chemistry

Biological Activity Studies

Studies have indicated that spiro(3.4)oct-5-ene and its derivatives may exhibit significant biological activities, including anti-cancer and anti-inflammatory properties. Research focusing on structure-activity relationships has identified various analogs that show promise in therapeutic applications .

Drug Development

The compound's unique geometry allows for the development of novel pharmaceuticals targeting specific biological pathways. For instance, modifications to the spiro structure have led to compounds with improved efficacy against androgen receptors, indicating potential use in hormone-related therapies .

Case Studies

Mechanism of Action

The mechanism by which spiro(3.4)oct-5-ene exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Variations

Spiro(3.4)oct-5-ene belongs to a broader family of spirocyclic compounds, which differ in ring sizes, heteroatoms, and substituents. Key examples include:

Key Observations :

- Heteroatoms (e.g., O, N) in the spiro junction or rings alter electronic properties and reactivity. For example, 1-oxaspiro compounds exhibit increased polarity compared to all-carbon analogs .

- Substituents like methyl groups or aromatic rings enhance steric hindrance, influencing solubility and intermolecular interactions .

Key Observations :

Physicochemical Properties

Biological Activity

Spiro(3.4)oct-5-ene is a spirocyclic compound characterized by its unique molecular structure, which allows it to interact with various biological targets. This article explores the biological activity of Spiro(3.4)oct-5-ene, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

Spiro(3.4)oct-5-ene has the molecular formula CH and features a distinctive spirocyclic arrangement that contributes to its biological activity. The compound's ability to fit into specific binding sites on enzymes and receptors enhances its potential for modulating biological functions.

The biological activity of Spiro(3.4)oct-5-ene is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : The spirocyclic structure allows it to bind selectively to enzymes, potentially altering their activity and influencing metabolic pathways.

- Receptor Interaction : It may interact with receptor sites, affecting signal transduction mechanisms in cells, which can lead to therapeutic effects such as anti-inflammatory or anti-cancer activities .

Biological Activities

Research indicates that Spiro(3.4)oct-5-ene exhibits several biological activities:

- Anticancer Properties : Some studies suggest that spirocyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models, indicating promise for treating inflammatory diseases .

- Bronchodilator Activity : Recent findings have highlighted the potential of related spiro compounds in respiratory health, particularly in modulating airway smooth muscle relaxation .

Case Studies and Research Findings

Several studies have explored the biological effects of Spiro(3.4)oct-5-ene and its derivatives:

- Study on GABA Receptors : A derivative of Spiro(3.4)oct-5-ene demonstrated significant binding affinity (9 nM) for GABA A receptors, suggesting potential applications in treating respiratory conditions through bronchodilation .

| Compound | Binding Affinity (nM) | Metabolic Stability | Effect |

|---|---|---|---|

| 5c | 9 | High | Bronchodilation |

- Synthesis and Evaluation : Research has shown that modifications to the spirocyclic structure can enhance biological activity, leading to improved pharmacological profiles for various therapeutic targets .

Comparison with Similar Compounds

The biological activity of Spiro(3.4)oct-5-ene can be compared with other spirocyclic compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Spiro[3.4]octane | Moderate anti-inflammatory | Simpler structure |

| Spiro[4.5]decane | Anticancer properties | Larger ring system |

| Spiro(3.4)oct-5-ene | Anticancer, bronchodilator | Unique binding site interactions |

Q & A

Q. What are the established synthetic routes for Spiro[3.4]oct-5-ene derivatives, and how can researchers optimize yields?

Spiro[3.4]oct-5-ene derivatives are synthesized via cyclization and rearrangement strategies. For example, bicyclobutylidenes can undergo epoxidation followed by oxaspirohexan-cyclopentanon rearrangement to form spirocyclic ketones . A photochemical homologation approach using formaldehyde and o-phenylenediamine under flow conditions has also been reported for related spiro compounds . To optimize yields, researchers should control reaction parameters (temperature, solvent polarity) and employ catalysts like Lewis acids. Purification via column chromatography or crystallization is critical for isolating enantiomerically pure products.

Q. What spectroscopic and crystallographic methods are most effective for characterizing Spiro[3.4]oct-5-ene?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming spiro connectivity and ring strain. X-ray crystallography provides definitive structural validation, as demonstrated for spiro compounds like 2,4,4-triphenyl-2-aza-3-oxa-bicyclo[3.3.0]oct-5-ene, revealing bond angles and torsional strain . Mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups. For dynamic systems, variable-temperature NMR can probe conformational flexibility .

Q. How can computational methods (e.g., DFT) predict the reactivity of Spiro[3.4]oct-5-ene in novel reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states and predict regioselectivity in spiro compound reactions. For example, computational studies on spiro[3.4]octane derivatives reveal strain energy distributions and reactive sites prone to ring-opening . Researchers should validate computational predictions with experimental data, such as kinetic isotope effects or Hammett plots.

Q. What are the best practices for handling Spiro[3.4]oct-5-ene’s instability during experiments?

Spiro[3.4]oct-5-ene derivatives are often sensitive to moisture and oxygen. Storage under inert gas (Ar/N₂) at low temperatures (−20°C) in anhydrous solvents (e.g., THF, DCM) is recommended. Reaction setups should use Schlenk lines or gloveboxes for air-sensitive steps. Stability assays (TGA, DSC) can identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving Spiro[3.4]oct-5-ene?

Mechanistic discrepancies (e.g., radical vs. ionic pathways) require multi-method validation:

- Use isotopic labeling (²H, ¹³C) to track bond cleavage/rearrangement.

- Perform kinetic studies (Eyring analysis) to distinguish concerted vs. stepwise processes.

- Apply in-situ monitoring (Raman spectroscopy, stopped-flow techniques) to detect intermediates. Cross-referencing with analogous spiro systems (e.g., azaspiro[3.4]octanes) can clarify trends .

Q. What strategies enable the application of Spiro[3.4]oct-5-ene in drug discovery?

The spirocyclic scaffold’s rigidity and 3D structure make it a promising pharmacophore. Key steps include:

- Bioisosteric replacement : Substitute oxygen/nitrogen atoms in azaspiro derivatives to modulate bioavailability .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methyl, bromo) and test against target proteins (e.g., kinases) .

- ADMET profiling : Use in-vitro assays (e.g., hepatic microsomal stability) to prioritize candidates .

Q. How can researchers address analytical challenges in quantifying Spiro[3.4]oct-5-ene in complex matrices?

High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection or LC-MS/MS is preferred for trace analysis. For biological samples (e.g., cell lysates), solid-phase extraction (SPE) or derivatization (e.g., bromination) enhances sensitivity. Automated platforms like SPIRO enable high-throughput imaging and statistical analysis of spiro compound effects in assays (e.g., seed germination) .

Q. What methodologies reconcile conflicting literature data on Spiro[3.4]oct-5-ene’s thermodynamic properties?

Systematic reviews should:

Q. How can Spiro[3.4]oct-5-ene be integrated into materials science applications?

The spiro structure’s strain and chirality are exploitable in:

Q. What ethical and reproducibility standards apply to Spiro[3.4]oct-5-ene research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish synthetic protocols with detailed reaction conditions (e.g., equivalents, solvent grades) .

- Deposit raw data (spectra, crystallographic files) in repositories like Zenodo or Figshare.

- Disclose conflicts of interest and adhere to in-vitro use guidelines to prevent misuse in unapproved therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.